1-(2-Chlorobutanoyl)piperidine-4-carboxamide
Overview
Description
1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .
Mode of Action
The this compound interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including this compound, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by this compound induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound induces the activation of the recA promoter, further contributing to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound results in persistent DNA damage and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, this compound can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, this compound accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of this compound are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.
Properties
IUPAC Name |
1-(2-chlorobutanoyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKKQUHVAFMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.